

# Application Notes: Co-staining for Mitochondrial Superoxide and Mass Assessment

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## Compound of Interest

Compound Name: Mitosox red

Cat. No.: B14094245

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## Introduction

Mitochondria are central to cellular metabolism and signaling, and their dysfunction is implicated in numerous diseases. Two key parameters for assessing mitochondrial health are the generation of reactive oxygen species (ROS), particularly superoxide, and the overall mitochondrial mass. This protocol details a method for the simultaneous labeling of live cells with MitoSOX™ Red, a fluorescent probe for mitochondrial superoxide, and MitoTracker™ Green FM, a fluorescent dye that stains mitochondria irrespective of their membrane potential, allowing for the concurrent assessment of mitochondrial superoxide production and mitochondrial mass.

MitoSOX™ Red is a cell-permeant fluorogenic dye that selectively targets mitochondria. In the presence of superoxide, it is oxidized and exhibits red fluorescence. MitoTracker™ Green FM accumulates in the mitochondrial matrix and provides a stable green fluorescent signal, serving as a reliable marker for total mitochondrial content. The combination of these probes enables researchers to normalize the superoxide signal to the mitochondrial mass, providing a more accurate measure of mitochondrial-specific ROS production.

## Core Principles

- **MitoSOX™ Red:** A derivative of hydroethidine, it is selectively targeted to the mitochondria. Upon oxidation by superoxide, it intercalates with mitochondrial nucleic acids, emitting a red fluorescence.

- **MitoTracker™ Green FM:** This dye passively diffuses across the plasma membrane and accumulates in the mitochondria. It covalently binds to mitochondrial proteins, ensuring its retention even after cell fixation (though fixation is not recommended for co-staining with **MitoSOX Red** in live-cell imaging). Its accumulation is largely independent of mitochondrial membrane potential.

## Spectral Compatibility

While the emission spectra of MitoSOX™ Red (approximately 580 nm) and MitoTracker™ Green FM (approximately 516 nm) are distinct, there is a degree of spectral overlap.<sup>[1]</sup> It is crucial to use appropriate filter sets and, if necessary, spectral unmixing techniques to minimize crosstalk between the two channels.<sup>[1]</sup>

Table 1: Spectral Properties of MitoSOX™ Red and MitoTracker™ Green FM

Fluorophore	Excitation (nm)	Emission (nm)
MitoTracker™ Green FM	~490	~516
MitoSOX™ Red (oxidized)	~510	~580

## Experimental Considerations

- **Optimization of Dye Concentration:** The optimal concentration of both MitoSOX™ Red and MitoTracker™ Green FM can vary depending on the cell type.<sup>[2][3]</sup> It is recommended to perform a titration to determine the lowest effective concentration that provides a good signal-to-noise ratio without inducing cytotoxicity.<sup>[4]</sup> High concentrations of MitoSOX™ Red can lead to non-specific staining and mitochondrial dysfunction.
- **Simultaneous vs. Sequential Staining:** Both simultaneous and sequential staining protocols have been successfully employed. Simultaneous incubation is often more convenient, but sequential staining may be necessary if dye-dye interactions are a concern for a particular cell type.
- **Live-Cell Imaging:** This protocol is intended for live-cell imaging. MitoTracker™ Green FM is not well-retained after fixation and permeabilization.

- Controls: It is essential to include appropriate controls in the experiment. A positive control for superoxide production can be induced by treating cells with agents like Antimycin A. A negative control can be established by pre-treating cells with a superoxide scavenger.

## Experimental Protocol: Co-staining with MitoSOX™ Red and MitoTracker™ Green FM

This protocol provides a general guideline for the simultaneous staining of adherent cells. Modifications may be required for suspension cells or specific cell lines.

### Materials

- MitoSOX™ Red Mitochondrial Superoxide Indicator
- MitoTracker™ Green FM
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
- Adherent cells cultured in a suitable vessel for microscopy (e.g., glass-bottom dishes or chamber slides)
- Positive control agent (e.g., Antimycin A)
- Negative control agent (e.g., a superoxide scavenger)

### Reagent Preparation

- MitoSOX™ Red Stock Solution (5 mM): Dissolve 50 µg of MitoSOX™ Red in 13 µL of anhydrous DMSO. Mix thoroughly until fully dissolved. Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
- MitoTracker™ Green FM Stock Solution (1 mM): Dissolve 50 µg of MitoTracker™ Green FM in an appropriate volume of anhydrous DMSO to achieve a 1 mM concentration. Mix thoroughly. Store the stock solution at -20°C, protected from light.

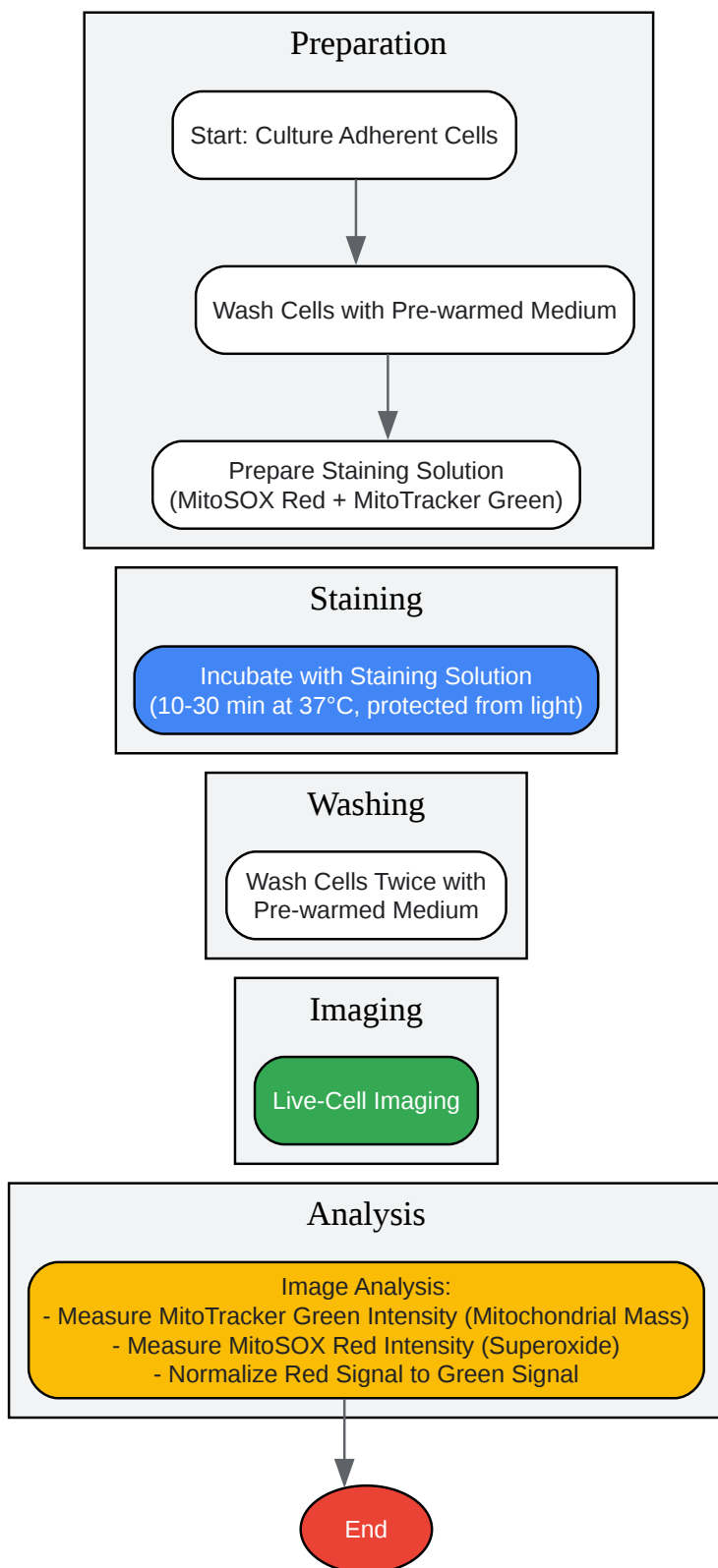
- **Staining Solution:** On the day of the experiment, prepare the staining solution by diluting the stock solutions of MitoSOX™ Red and MitoTracker™ Green FM in pre-warmed (37°C) live-cell imaging medium. The final concentrations will need to be optimized, but a good starting point is provided in the table below.

Table 2: Recommended Reagent Concentrations

Reagent	Stock Concentration	Final Working Concentration	Incubation Time	Incubation Temperature
MitoSOX™ Red	5 mM	0.5 - 5 µM	10 - 30 minutes	37°C
MitoTracker™ Green FM	1 mM	25 - 200 nM	15 - 45 minutes	37°C

Note: It is crucial to optimize these concentrations for your specific cell type and experimental conditions.

## Staining Procedure



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Co-staining workflow for **MitoSOX Red** and MitoTracker Green.

- **Cell Culture:** Grow adherent cells to the desired confluency on a suitable imaging vessel.
- **Washing:** Gently wash the cells twice with pre-warmed (37°C) live-cell imaging medium to remove any residual serum.
- **Staining:** Add the freshly prepared staining solution containing both MitoSOX™ Red and MitoTracker™ Green FM to the cells.
- **Incubation:** Incubate the cells for 10-30 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.
- **Washing:** After incubation, gently wash the cells twice with pre-warmed live-cell imaging medium to remove any unbound dyes.
- **Imaging:** Immediately proceed with live-cell imaging using a fluorescence microscope equipped with appropriate filter sets for green and red fluorescence. For MitoTracker Green, use an excitation of ~490 nm and emission of ~516 nm. For **MitoSOX Red**, use an excitation of ~510 nm and emission of ~580 nm.

## Data Analysis

- Acquire images in both the green (MitoTracker™ Green FM) and red (MitoSOX™ Red) channels.
- Using image analysis software (e.g., ImageJ/Fiji), create a mask based on the MitoTracker™ Green signal to define the mitochondrial regions of interest (ROIs).
- Measure the mean fluorescence intensity of the MitoSOX™ Red signal within the defined mitochondrial ROIs.
- Measure the mean fluorescence intensity of the MitoTracker™ Green signal within the same ROIs to represent mitochondrial mass.
- Normalize the MitoSOX™ Red intensity to the MitoTracker™ Green intensity for each ROI to obtain a ratiometric measure of mitochondrial superoxide production per unit of mitochondrial mass.

## Troubleshooting

- **Low Signal:** If the fluorescence signal is weak, consider increasing the dye concentration or the incubation time. However, be mindful of potential cytotoxicity with higher concentrations.
- **High Background:** Ensure thorough washing after the staining step. Using a phenol red-free imaging medium can also help reduce background fluorescence.
- **Non-Mitochondrial Staining:** High concentrations of MitoSOX™ Red can lead to cytosolic and nuclear staining, especially in unhealthy or dying cells. Optimize the dye concentration to ensure specific mitochondrial localization.
- **Phototoxicity:** Minimize the exposure of stained cells to excitation light to prevent phototoxicity and photobleaching.

By following this protocol, researchers can effectively co-label mitochondria for superoxide production and mass, enabling a more nuanced understanding of mitochondrial function in various experimental models.

## References

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